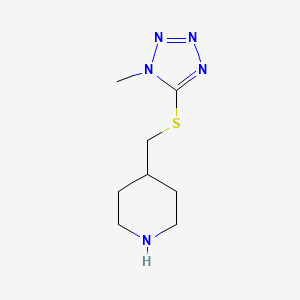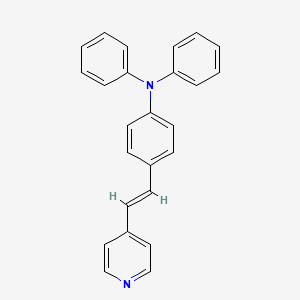
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is an organic compound with the molecular formula C25H20N2 and a molecular weight of 348.44 g/mol This compound is known for its unique structural features, which include a diphenylamine moiety and a pyridine ring connected via a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline typically involves the reaction of N,N-diphenylaniline with 4-vinylpyridine under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where the reactants are combined in the presence of a palladium catalyst, a base, and a suitable solvent . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism by which N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugated system formed by the diphenylamine and pyridine moieties, which allows for efficient energy transfer and emission of light upon excitation . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry and materials science.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diphenyl-4-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based substituent instead of the vinyl group
Uniqueness
N,N-Diphenyl-4-(2-(pyridin-4-yl)vinyl)aniline is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.
Propiedades
Fórmula molecular |
C25H20N2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[(E)-2-pyridin-4-ylethenyl]aniline |
InChI |
InChI=1S/C25H20N2/c1-3-7-23(8-4-1)27(24-9-5-2-6-10-24)25-15-13-21(14-16-25)11-12-22-17-19-26-20-18-22/h1-20H/b12-11+ |
Clave InChI |
HONAZNWULFWRDX-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


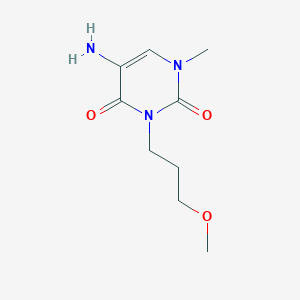
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
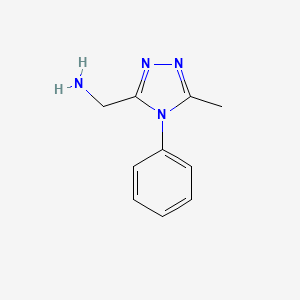
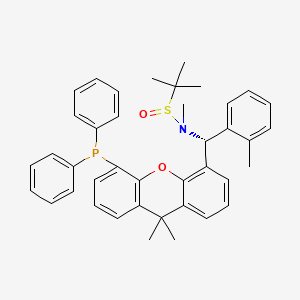

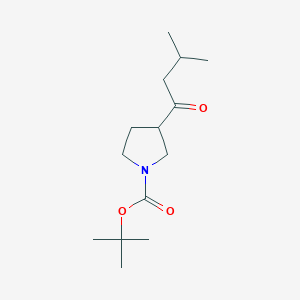
![4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide](/img/structure/B13646424.png)
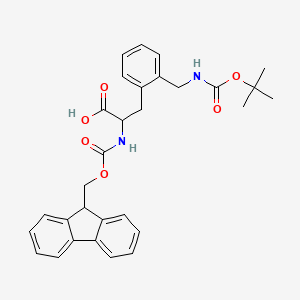
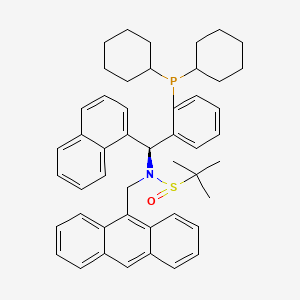

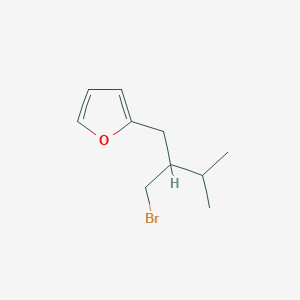
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)
